Cas no 84318-45-6 (4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide)

84318-45-6 structure
Nome del prodotto:4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide
4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Pentenamide,4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-
- 4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide
- 84318-45-6
- (2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-met
- DTXSID201148255
- 2-Pentenamide, 4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-, (2E)-
- (2E)-4-Chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-2-pentenamide
- 222846-51-7
- EN300-26952117
- 4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide
- EN300-27694768
- (2e)-4-chloro-n-[(4-chlorophenyl)methyl]-n-(2-methylpropyl)pent-2-enamide
- CHEMBL2269208
- hylpropyl)pent-2-enamide
-
- Inchi: InChI=1S/C16H21Cl2NO/c1-12(2)10-19(16(20)9-4-13(3)17)11-14-5-7-15(18)8-6-14/h4-9,12-13H,10-11H2,1-3H3/b9-4+
- Chiave InChI: GGKDWEAIUIWIND-RUDMXATFSA-N
- Sorrisi: CC(C)CN(CC1=CC=C(C=C1)Cl)C(=O)C=CC(C)Cl
Proprietà calcolate
- Massa esatta: 313.1000197g/mol
- Massa monoisotopica: 313.1000197g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 20
- Conta legami ruotabili: 6
- Complessità: 322
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 20.3Ų
4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26952117-0.05g |
4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide |
84318-45-6 | 95.0% | 0.05g |
$630.0 | 2025-03-20 | |
Enamine | EN300-26952117-0.1g |
4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide |
84318-45-6 | 95.0% | 0.1g |
$759.0 | 2025-03-20 |
4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide Letteratura correlata
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
84318-45-6 (4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide) Prodotti correlati
- 1804890-67-2(4-Iodo-5-methylnicotinonitrile)
- 915924-77-5(2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole)
- 1015845-95-0(3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine)
- 2229679-93-8(3-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)prop-2-enoic acid)
- 1805122-13-7(4-Chloro-2-methyl-6-nitrobenzylamine)
- 1805276-02-1(4-Chloro-2-(chloromethyl)-3-(difluoromethyl)pyridine-6-methanol)
- 2172295-03-1(benzyl 3-(chlorosulfonyl)methyl-9-oxa-2-azaspiro5.5undecane-2-carboxylate)
- 2172253-20-0(2-(4-aminopyridin-3-yl)cyclopentan-1-ol)
- 2140666-98-2(2-(1-benzyl-4-formamidopiperidin-4-yl)acetic acid)
- 71547-83-6(2-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-2-carboxylic acid)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
